2-Hydroxy-4-methoxy-6-methylbenzaldehyde
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Overview
Description
2-Hydroxy-4-methoxy-6-methylbenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, characterized by the presence of hydroxyl, methoxy, and methyl groups on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-4-methoxy-6-methylbenzaldehyde, also known as 4-Methoxy-6-methylsalicylaldehyde, is Tyrosinase . Tyrosinase is a key enzyme in the production of melanin, a pigment that gives color to our skin, hair, and eyes.
Mode of Action
This compound acts as an inhibitor of Tyrosinase . By binding to this enzyme, it prevents the conversion of tyrosine into melanin, thereby reducing the production of melanin.
Biochemical Pathways
The compound affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting Tyrosinase, the compound disrupts this pathway, leading to a decrease in melanin production.
Result of Action
The molecular and cellular effects of the compound’s action result in a decrease in melanin production . This could potentially lead to a lightening of skin color, making the compound of interest in the treatment of hyperpigmentation disorders.
Biochemical Analysis
Biochemical Properties
2-Hydroxy-4-methoxy-6-methylbenzaldehyde is a potent tyrosinase inhibitor . Tyrosinase is a key enzyme in the production of melanin, the pigment responsible for skin color. By inhibiting this enzyme, this compound can potentially influence pigmentation processes .
Cellular Effects
Given its role as a tyrosinase inhibitor, it may influence cell function by altering melanin production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the enzyme tyrosinase . It is suggested that the compound forms an oxime in an essentially irreversible process as the adduct dehydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-4-methoxy-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of a phenol derivative with formaldehyde in the presence of a base, followed by oxidation. For instance, a mixture of phenol derivative, anhydrous magnesium chloride, and triethylamine in tetrahydrofuran is heated under reflux for 24 hours. The reaction mixture is then cooled, acidified, and extracted with ethyl acetate. The organic layer is dried, filtered, and concentrated to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methoxy-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-Hydroxy-4-methoxy-6-methylbenzoic acid.
Reduction: 2-Hydroxy-4-methoxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Hydroxy-4-methoxy-6-methylbenzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
2-Hydroxy-4-methoxy-6-methylbenzaldehyde can be compared with other similar compounds, such as:
2-Hydroxy-4-methoxybenzaldehyde: Lacks the methyl group at the 6-position.
2-Hydroxy-6-methoxybenzaldehyde: Lacks the methoxy group at the 4-position.
4-Hydroxy-2-methoxy-6-methylbenzaldehyde: The positions of the hydroxyl and methoxy groups are reversed.
These structural differences can influence the reactivity and applications of the compounds. For instance, the presence of different substituents can affect the compound’s ability to participate in specific chemical reactions or its efficacy as a tyrosinase inhibitor.
Properties
IUPAC Name |
2-hydroxy-4-methoxy-6-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-7(12-2)4-9(11)8(6)5-10/h3-5,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWVXCBZZYBRAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34883-08-4 |
Source
|
Record name | 2-hydroxy-4-methoxy-6-methylbenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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